
2-Methyl-1-phenyl-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H14O. It is a ketone, characterized by a phenyl group attached to the first carbon of a butanone chain, with a methyl group on the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-methyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-butanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-methyl-1-phenylbutan-1-one often employs catalytic hydrogenation of 2-methyl-1-phenylbut-2-en-1-one. This process uses a palladium catalyst under high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding alcohol, 2-methyl-1-phenylbutan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: 2-methyl-1-phenylbutanoic acid.
Reduction: 2-methyl-1-phenylbutan-1-ol.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential pharmacological properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-methyl-1-phenylbutan-1-one involves its interaction with various molecular targets. In reduction reactions, the carbonyl group is reduced to an alcohol by the transfer of hydride ions. In oxidation reactions, the carbonyl group is oxidized to a carboxylic acid through the addition of oxygen atoms. The compound’s reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which makes it susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1-phenylbutan-2-one: Similar structure but with the carbonyl group on the second carbon.
1-phenylbutan-1-one: Lacks the methyl group on the second carbon.
2-phenylbutan-1-one: Lacks the methyl group on the second carbon but has a similar phenyl and butanone structure.
Uniqueness
2-methyl-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and a methyl group on the butanone chain, which influences its reactivity and applications. The combination of these groups provides distinct chemical properties that are leveraged in various synthetic and industrial processes.
Propriétés
Numéro CAS |
938-87-4 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Clé InChI |
DGZJLMWKIQOQFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)
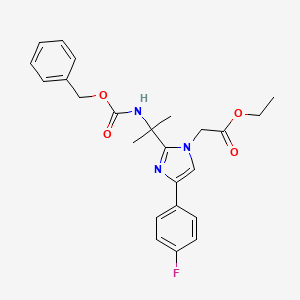
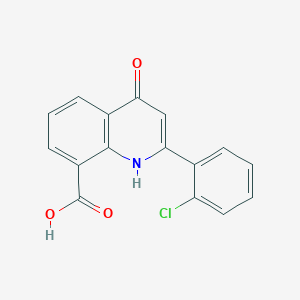
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
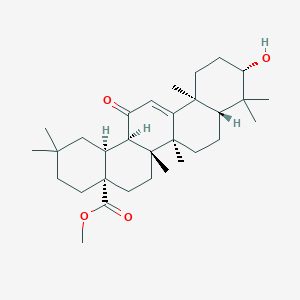
![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
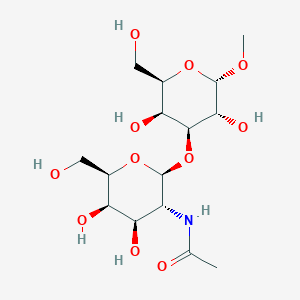
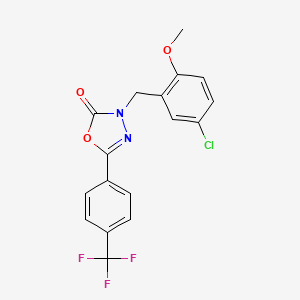
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
